2-Chlorobenzyl 2H-chromene-3-carboxylate
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Overview
Description
2-Chlorobenzyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of a 2-chlorobenzyl group attached to the chromene structure. Chromenes are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Chlorobenzyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzyl alcohol with 2H-chromene-3-carboxylic acid under acidic conditions to form the ester linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Chlorobenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and fluorescent dyes
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
2-Chlorobenzyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2H-chromene-3-carboxylate: Lacks the 2-chlorobenzyl group, which may affect its biological activity.
4H-chromene-3-carboxylate: Differs in the position of the double bond in the pyran ring, leading to different chemical properties.
2-Imino-2H-chromene-3-carbonitrile: Contains an imino group and a nitrile group, which can significantly alter its reactivity and applications .
This compound stands out due to its unique combination of the 2-chlorobenzyl group and the chromene structure, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C17H13ClO3 |
---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H13ClO3/c18-15-7-3-1-6-13(15)10-21-17(19)14-9-12-5-2-4-8-16(12)20-11-14/h1-9H,10-11H2 |
InChI Key |
MYDIPFLOKYYDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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